prop-2-ynyl carbamate prop-2-ynyl carbamate
Brand Name: Vulcanchem
CAS No.: 16754-39-5
VCID: VC21050914
InChI: InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6)
SMILES: C#CCOC(=O)N
Molecular Formula: C4H5NO2
Molecular Weight: 99.09 g/mol

prop-2-ynyl carbamate

CAS No.: 16754-39-5

Cat. No.: VC21050914

Molecular Formula: C4H5NO2

Molecular Weight: 99.09 g/mol

* For research use only. Not for human or veterinary use.

prop-2-ynyl carbamate - 16754-39-5

Specification

CAS No. 16754-39-5
Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
IUPAC Name prop-2-ynyl carbamate
Standard InChI InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6)
Standard InChI Key QVCOXWYMPCBIMH-UHFFFAOYSA-N
SMILES C#CCOC(=O)N
Canonical SMILES C#CCOC(=O)N

Introduction

Chemical Identity and Structure

Prop-2-ynyl carbamate is characterized by a combination of carbamate and alkyne functional groups, making it a valuable building block in organic synthesis. The compound possesses a relatively simple structure but exhibits rich chemical reactivity.

Basic Information

Prop-2-ynyl carbamate is identified by the following chemical and physical parameters:

ParameterValue
IUPAC nameProp-2-ynyl carbamate
SynonymsProp-2-yn-1-yl carbamate, prop-2-ynyl-carbamat
CAS number16754-39-5
Molecular formulaC₄H₅NO₂
Molecular weight99.09 Da
PubChem ID28031

The compound features a carbamate group (-NH₂COOR) where the R group is a prop-2-ynyl moiety, giving it unique reactivity compared to other carbamates .

Structural Characteristics

The molecule exhibits several important structural features:

Structural PropertyValue
Multiplicity1
Point groupC₁
Symmetry number1
Rotatable bonds2
Standard InChIInChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6)

The structure contains a terminal alkyne group connected to a carbamate functionality through a methylene linkage. This arrangement provides diverse reactivity sites, enabling the compound to participate in various chemical transformations .

Physical Properties

Prop-2-ynyl carbamate exists as a white solid under standard conditions, with distinct physical characteristics that influence its handling and applications in laboratory settings.

Physical State and Melting Point

The compound presents as a white solid with a melting point range of 48-51°C, making it relatively easy to handle in laboratory settings .

Spectroscopic Characteristics

The spectroscopic profile of prop-2-ynyl carbamate provides essential information for its identification and structural confirmation:

Infrared Spectroscopy

The IR spectrum shows characteristic absorption bands at:

  • 3425, 3307, 3280, 3211 cm⁻¹ (N-H stretching vibrations)

  • 2952 cm⁻¹ (C-H stretching)

  • 1675, 1647 cm⁻¹ (C=O stretching of carbamate)

  • 1607, 1405, 1328 cm⁻¹ (various bending and stretching modes)

  • 1062, 865, 702, 634, 563 cm⁻¹ (fingerprint region)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) displays:

  • δ 4.93 (broad singlet, 2H, NH₂)

  • δ 4.69 (doublet, J = 2.5 Hz, 2H, CH₂)

  • δ 2.50 (triplet, J = 2.5 Hz, 1H, terminal alkyne C≡CH)

The ¹³C NMR spectrum (101 MHz, CDCl₃) shows:

  • δ 155.8 (C=O)

  • δ 77.9 (internal alkyne carbon)

  • δ 74.8 (terminal alkyne carbon)

  • δ 52.7 (CH₂)

These spectral data are consistent with the proposed structure and provide a reliable means for compound identification and purity assessment.

Synthesis Methods

The synthesis of prop-2-ynyl carbamate involves the reaction of propargyl alcohol with sodium cyanate in the presence of acetic acid, resulting in a straightforward preparation method with moderate yield.

Standard Laboratory Synthesis

The following procedure represents a typical laboratory-scale synthesis of the compound:

  • Acetic acid (7.7 mL, 100 mmol, 2.0 equiv) is added dropwise to a stirred solution of propargyl alcohol (2.90 mL, 50 mmol, 1.0 equiv) and sodium cyanate (NaOCN, 6.8 g, 100 mmol, 2.0 equiv) in anhydrous diethyl ether (100 mL) at 30°C.

  • The reaction mixture is stirred at 30°C overnight.

  • The resulting mixture is diluted with diethyl ether (100 mL) and filtered.

  • The filtrate is concentrated under reduced pressure.

  • Purification by flash column chromatography (SiO₂, 30% diethyl ether in pentane) affords prop-2-ynyl carbamate as a white solid (2.13 g, 43% yield) .

This synthetic approach is relatively straightforward and employs readily available reagents, making it accessible for laboratory-scale preparations.

Reaction Mechanism

The synthesis proceeds through nucleophilic addition of the alkoxide derived from propargyl alcohol to the electrophilic carbon of the isocyanate intermediate generated from sodium cyanate and acetic acid. This reaction pathway is consistent with the general mechanism for carbamate formation from alcohols and isocyanates.

Applications in Organic Synthesis

Prop-2-ynyl carbamate serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules containing carbamate functionality.

Synthesis of Sulfoximine Propargyl Carbamates

One significant application of prop-2-ynyl carbamate is in the rhodium-catalyzed synthesis of sulfoximine propargyl carbamates. This transformation represents an important method for incorporating carbamate functionality into sulfoximine structures:

Reaction Conditions

The reaction typically involves:

  • Sulfoximine substrate

  • Prop-2-ynyl carbamate (1.7 equiv)

  • Rhodium catalyst (e.g., Rh₂(esp)₂, 2 mol%)

  • Magnesium oxide (4.0 equiv)

  • Toluene as solvent

  • Temperature: 30°C

  • Reaction time: 16 hours

Representative Examples

Several sulfoximine propargyl carbamates have been successfully synthesized using this method:

  • Prop-2-yn-1-yl ((4-chlorophenyl)(methyl)(oxo)-λ⁶-sulfaneylidene)carbamate: 88% yield

  • Prop-2-yn-1-yl ((4-bromophenyl)(methyl)(oxo)-λ⁶-sulfaneylidene)carbamate: 79% yield

  • Prop-2-yn-1-yl (benzyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate: 74% yield

These examples demonstrate the versatility of prop-2-ynyl carbamate in forming complex sulfoximine derivatives with good to excellent yields.

Advantages in Synthetic Applications

The alkyne moiety in prop-2-ynyl carbamate provides an additional functional handle for further transformations, such as:

  • Click chemistry reactions

  • Metal-catalyzed coupling reactions

  • Cycloaddition reactions

These possibilities make prop-2-ynyl carbamate a versatile building block for the construction of more complex molecular architectures.

Scale-Up Considerations

For larger-scale preparations of prop-2-ynyl carbamate, several considerations should be taken into account to ensure safety, efficiency, and product quality.

Purification Methods

While flash column chromatography is suitable for laboratory-scale purification, alternative methods such as recrystallization or distillation might be more appropriate for larger-scale preparations, depending on the specific requirements for purity and yield.

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